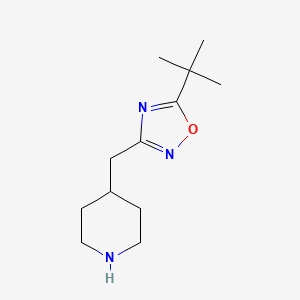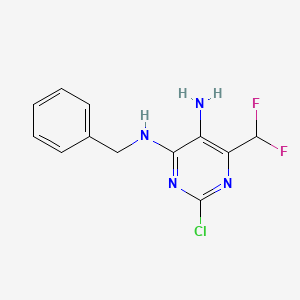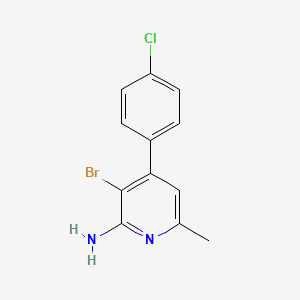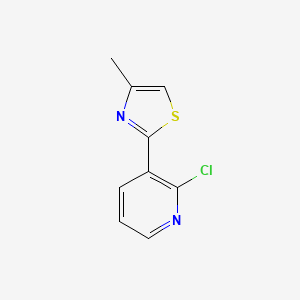
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(7-bromo-1-oxophtalazin-2(1H)-yl)propanoïque est un composé organique synthétique qui appartient à la classe des dérivés de la phtalazinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(7-bromo-1-oxophtalazin-2(1H)-yl)propanoïque implique généralement la bromation d’un précurseur de phtalazinone suivie d’une série de réactions chimiques pour introduire la partie acide propanoïque. Les conditions de réaction peuvent inclure l’utilisation d’agents bromants tels que le N-bromosuccinimide (NBS) et divers solvants et catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure des réacteurs à flux continu et des systèmes automatisés pour contrôler les paramètres de réaction avec précision.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(7-bromo-1-oxophtalazin-2(1H)-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion à des états d’oxydation plus élevés à l’aide d’agents oxydants.
Réduction : Réduction de l’atome de brome en un atome d’hydrogène.
Substitution : Remplacement de l’atome de brome par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en conditions acides.
Réduction : Gaz hydrogène (H2) avec un catalyseur de palladium (Pd/C).
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie : En tant qu’intermédiaire dans la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour étudier les processus biologiques impliquant les dérivés de la phtalazinone.
Médecine : Agent thérapeutique potentiel en raison de son activité biologique.
Industrie : Utilisé dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(7-bromo-1-oxophtalazin-2(1H)-yl)propanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L’atome de brome et le noyau de phtalazinone jouent un rôle crucial dans la liaison à ces cibles et la modulation de leur activité. Les voies et les cibles exactes nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la phtalazinone : Composés ayant des structures de base similaires mais des substituants différents.
Composés bromés : Molécules avec des atomes de brome liés à des cycles aromatiques.
Unicité
L’acide 3-(7-bromo-1-oxophtalazin-2(1H)-yl)propanoïque est unique en raison de sa combinaison spécifique d’un atome de brome et d’un noyau de phtalazinone, ce qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d’autres composés similaires.
Conclusion
L’acide 3-(7-bromo-1-oxophtalazin-2(1H)-yl)propanoïque est un composé qui a des applications potentielles dans divers domaines scientifiques. Sa synthèse, sa réactivité chimique et son mécanisme d’action en font un sujet intéressant pour des recherches plus approfondies. Pour des informations détaillées et spécifiques, il est recommandé de consulter des publications scientifiques et des bases de données.
Propriétés
Formule moléculaire |
C11H9BrN2O3 |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
3-(7-bromo-1-oxophthalazin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-2-1-7-6-13-14(4-3-10(15)16)11(17)9(7)5-8/h1-2,5-6H,3-4H2,(H,15,16) |
Clé InChI |
ZUFXIHGEISDCPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)




![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


